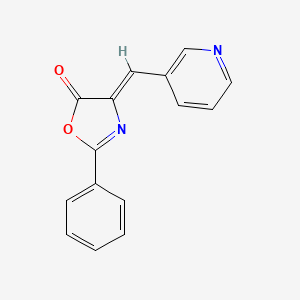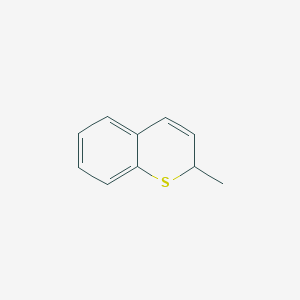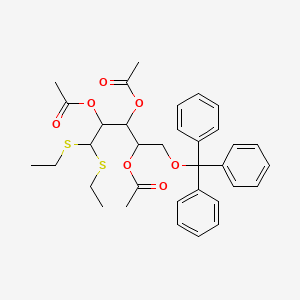
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is derived from D-arabinose, a naturally occurring sugar, and is modified with triphenylmethyl and diethyl mercaptal groups, which impart distinct chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal typically involves multiple steps. The initial step often includes the protection of the hydroxyl groups of D-arabinose to prevent unwanted reactions. This is followed by the introduction of the triphenylmethyl group at the 5-O position. The final step involves the formation of the diethyl mercaptal group through a reaction with diethyl dithioacetal.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The triphenylmethyl and diethyl mercaptal groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alcohols or thiols.
科学的研究の応用
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in targeted therapies.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The diethyl mercaptal group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-O-Methyl-D-arabinose: Similar in structure but lacks the triphenylmethyl and diethyl mercaptal groups.
5-O-Methyl-D-xylose: Another sugar derivative with similar properties but different functional groups.
5-O-Methyl-D-lyxose: Shares structural similarities but differs in the arrangement of hydroxyl groups.
Uniqueness
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is unique due to the presence of both triphenylmethyl and diethyl mercaptal groups. These groups confer distinct chemical properties, such as increased stability and specific reactivity, making the compound valuable for various applications in research and industry.
特性
CAS番号 |
5329-46-4 |
|---|---|
分子式 |
C34H40O7S2 |
分子量 |
624.8 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5,5-bis(ethylsulfanyl)-1-trityloxypentan-2-yl] acetate |
InChI |
InChI=1S/C34H40O7S2/c1-6-42-33(43-7-2)32(41-26(5)37)31(40-25(4)36)30(39-24(3)35)23-38-34(27-17-11-8-12-18-27,28-19-13-9-14-20-28)29-21-15-10-16-22-29/h8-22,30-33H,6-7,23H2,1-5H3 |
InChIキー |
DDIQKROXRACMSF-UHFFFAOYSA-N |
正規SMILES |
CCSC(C(C(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


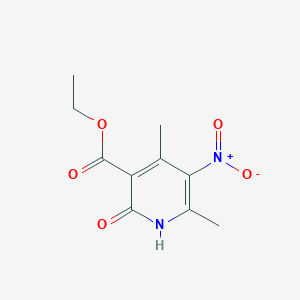

![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)

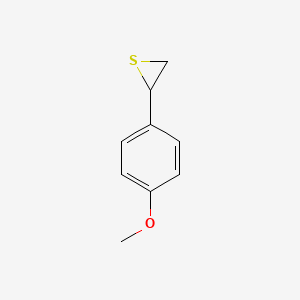
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
